3'-Deoxyadenosine-5'-monophosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17434-81-0 |
|---|---|
Molecular Formula |
C10H14N5O6P |
Molecular Weight |
331.22 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |
InChI Key |
XKFCKNDXVMFENB-BAJZRUMYSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origin of Product |
United States |
Ii. Structural Elucidation and Derivatization Strategies for Functional Probing
Structural Basis of 3'-Deoxyadenosine-5'-monophosphate: The 3'-Hydroxyl Group Absence and its Research Implications
This compound is structurally analogous to adenosine (B11128) monophosphate (AMP), with a critical distinction: the absence of a hydroxyl group at the 3' position of the ribose sugar moiety. acs.orgtrilinkbiotech.com This seemingly minor alteration has profound implications for its biological activity and is the cornerstone of its research applications. acs.org The lack of the 3'-hydroxyl group prevents the formation of a phosphodiester bond during the elongation of RNA chains, effectively acting as a chain terminator. acs.orgtrilinkbiotech.com
Once inside a cell, 3'-deoxyadenosine is phosphorylated by adenosine kinase to form 3'-dAMP. acs.orged.ac.uk This is the rate-limiting step in its activation pathway. Subsequently, 3'-dAMP is further phosphorylated to 3'-deoxyadenosine-5'-diphosphate (3'-dADP) and then to the active triphosphate form, 3'-deoxyadenosine-5'-triphosphate (3'-dATP). acs.orged.ac.uk It is this triphosphate metabolite that exerts the primary biological effects. ed.ac.uk
The research implications of this structural feature are vast. The ability of 3'-dATP to terminate RNA synthesis has made it a valuable tool in studying transcription and other cellular processes involving RNA. acs.org Furthermore, the competition of 3'-dATP with adenosine triphosphate (ATP) for various enzymes is a key area of investigation. For instance, 3'-dATP has been shown to inhibit polyadenylate polymerase (PAP), an enzyme crucial for the addition of poly(A) tails to messenger RNA (mRNA), leading to mRNA instability. acs.org Additionally, research suggests that 3'-dAMP can inhibit phosphoribosyl-pyrophosphate aminotransferase (PRPPT), thereby impeding the de novo synthesis of purines. acs.org
Positional Isomerism of Phosphate (B84403) Group and its Biological Relevance in Research
The position of the phosphate group on the deoxyadenose core is critical for its biological activity. While this compound is the primary focus of many studies due to its role as the initial phosphorylation product, other positional isomers, such as 2'-deoxyadenosine (B1664071) 3'-monophosphate and 2'-deoxyadenosine 5'-monophosphate (dAMP), serve as important comparators in research. nih.govebi.ac.uk
The standard 5'-monophosphate is the isomer required for subsequent phosphorylation to the active triphosphate form by cellular kinases. acs.orgnih.gov The administration of a nucleoside as its 5'-monophosphate is a strategy to bypass the initial, often slow, phosphorylation step. nih.gov However, the charged nature of the phosphate group at physiological pH hinders its ability to cross cell membranes, a significant challenge in drug development. nih.gov
In contrast, 2'-deoxyadenosine 5'-monophosphate (dAMP) is a natural component of DNA. wikipedia.org Its structural similarity to 3'-dAMP, differing only in the presence of a 2'-hydroxyl group, makes it a crucial control in experiments aimed at elucidating the specific effects of the 3'-deoxy modification. For instance, studies comparing the effects of 3'-dAMP and dAMP on various enzymes can help pinpoint the structural requirements for inhibitor binding and activity. ebi.ac.uk
Table 1: Comparison of Deoxyadenosine (B7792050) Monophosphate Isomers
| Compound Name | Molecular Formula | Key Structural Feature | Biological Relevance in Research |
| This compound | C10H14N5O6P nih.gov | Lacks a 3'-hydroxyl group on the ribose sugar. acs.org | Precursor to the RNA chain terminator 3'-dATP. acs.orged.ac.uk |
| 2'-Deoxyadenosine-5'-monophosphate (B52560) | C10H14N5O6P nih.gov | A natural building block of DNA. wikipedia.org | Used as a control to study the effects of the 3'-deoxy modification. ebi.ac.uk |
| 2'-Deoxyadenosine-3'-monophosphate | C10H14N5O6P nih.gov | Phosphate group at the 3' position. | Investigated for its distinct biological properties and as a comparative molecule. |
Rational Design of Modified Analogs and Prodrugs for Mechanistic Research
To overcome the limitations of 3'-deoxyadenosine, such as its rapid degradation by adenosine deaminase (ADA) and poor cellular uptake, researchers have developed modified analogs and prodrug strategies. acs.orgnih.gov These approaches aim to enhance the delivery and efficacy of the active compound in research models.
The ProTide (pro-nucleotide) technology is a prominent prodrug approach that masks the phosphate group of a nucleoside monophosphate, like 3'-dAMP, to improve its cellular permeability. nih.govacs.org This strategy involves attaching specific chemical moieties, typically an aryl group and an amino acid ester, to the phosphate. nih.govnih.gov These protecting groups are designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate within the cell. nih.gov
This technology has been successfully applied to 3'-deoxyadenosine to create NUC-7738, a phosphoramidate (B1195095) prodrug of 3'-dAMP. nih.govaacrjournals.org Research has shown that NUC-7738 can effectively bypass the need for nucleoside transporters for cellular entry and is resistant to degradation by ADA. acs.orgaacrjournals.org Consequently, NUC-7738 demonstrates significantly greater potency in various cancer cell lines compared to the parent compound, 3'-deoxyadenosine. aacrjournals.org This is attributed to the increased intracellular levels of the active metabolite, 3'-dATP. acs.org The success of the ProTide approach with 3'-deoxyadenosine highlights its potential for enhancing the therapeutic window of nucleoside analogs in research settings. cardiff.ac.uksemanticscholar.org
The introduction of fluorine atoms into nucleoside analogs is another key strategy in medicinal chemistry to modulate their biological properties. mdpi.com Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its conformation, metabolic stability, and interaction with target enzymes. mdpi.com
In the context of deoxyadenosine analogs, fluorine substitution has been explored at various positions of the sugar ring. For example, 2'-deoxy-2'-fluoro nucleoside analogs have been synthesized and evaluated for their potential antiviral activities. nih.gov The synthesis of these compounds often involves complex chemical strategies to introduce the fluorine atom at the desired position. nih.goviaea.org
Furthermore, phosphoramidate ProTides of 2',3'-dideoxy-3'-fluoroadenosine (B1604716) have been synthesized and have shown potent activity against HIV and HBV in research models. nih.gov These studies demonstrate that the combination of fluorine substitution and ProTide technology can lead to the development of highly potent nucleoside analogs for functional studies and potential therapeutic applications. The exploration of fluorinated analogs of this compound continues to be an active area of research, aiming to further refine its biological profile. grantome.com
Iii. Biosynthesis and Metabolic Interconversion Pathways
Enzymatic Phosphorylation of 3'-Deoxyadenosine to 3'-Deoxyadenosine-5'-monophosphate
The initial and rate-limiting step in the intracellular activation of 3'-deoxyadenosine is its conversion to this compound (3'-dAMP), also known as cordycepin (B1669437) monophosphate (CoMP). nih.gov This phosphorylation traps the molecule inside the cell and is a prerequisite for its further metabolic conversions and biological functions. This process is primarily carried out by specific nucleoside kinases.
Adenosine (B11128) kinase (AK) is a key enzyme responsible for phosphorylating adenosine and its analogs, thereby regulating their intracellular and extracellular concentrations. nih.gov Research has demonstrated that 3'-deoxyadenosine is a substrate for AK. The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of 3'-deoxyadenosine, yielding 3'-dAMP. nih.govahajournals.org This intracellular activation is crucial, and inhibiting adenosine kinase has been shown to block the downstream effects of 3'-deoxyadenosine. nih.gov AK exists in two primary isoforms, a short form (ADK-S) in the cytoplasm and a long form (ADK-L) in the nucleus, which may regulate different pools of the nucleoside. nih.gov The conversion of 3'-deoxyadenosine to its monophosphate form by AK is considered a primary mechanism of its activation within the cell. nih.gov
Deoxycytidine kinase (dCK) is another critical enzyme in the nucleoside salvage pathway, known for its broad substrate specificity. wikipedia.orgnovocib.com While its primary role is to phosphorylate deoxycytidine, it also efficiently phosphorylates other deoxyribonucleosides, including deoxyadenosine (B7792050) and deoxyguanosine, as well as their analogs. wikipedia.orguniprot.org This broad specificity allows dCK to act on various chemotherapeutic nucleoside analogs, and its activity level can determine cellular sensitivity or resistance to these agents. nih.gov Given its capacity to phosphorylate deoxyadenosine, dCK is recognized as a potential enzyme for the conversion of 3'-deoxyadenosine to 3'-dAMP, providing an alternative route for its intracellular activation. novocib.comuniprot.org
Subsequent Phosphorylation to 3'-Deoxyadenosine Triphosphate (3'-dATP)
Following its initial formation, 3'-dAMP undergoes two subsequent phosphorylation steps to become 3'-deoxyadenosine diphosphate (B83284) (3'-dADP) and finally 3'-deoxyadenosine triphosphate (3'-dATP). nih.gov This sequential phosphorylation is carried out by other cellular kinases.
The conversion of the monophosphate form to the diphosphate form is catalyzed by a nucleoside monophosphate kinase. While the accumulation of 3'-dAMP is known to be a potent activator of the AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, AMPK itself is not the enzyme that directly phosphorylates 3'-dAMP. nih.govpnas.org Instead, other enzymes, such as adenylate kinases, which are responsible for phosphorylating (d)AMP to (d)ADP, are understood to perform this step. The activation of the AMPK signaling pathway by 3'-dAMP (acting as an AMP mimic) is a distinct, crucial downstream effect that links 3'-deoxyadenosine metabolism to the regulation of cellular energy, anabolism, and catabolism. nih.govyoutube.com
The final step in the synthesis of 3'-dATP is catalyzed by nucleoside diphosphate kinases (NDPKs). wikipedia.orgnih.gov These enzymes are responsible for maintaining the balance of cellular nucleoside triphosphates by transferring the terminal (gamma) phosphate from a donor nucleoside triphosphate, typically ATP, to a nucleoside diphosphate acceptor. wikipedia.orgwikipedia.orgnih.gov NDPK facilitates the conversion of 3'-dADP to 3'-dATP through a ping-pong mechanism involving a transiently phosphorylated histidine residue in the enzyme's active site. wikipedia.orgnih.gov This reaction completes the intracellular activation of 3'-deoxyadenosine to its triphosphate form, which can then act as an ATP analog and interfere with processes like RNA synthesis. nih.gov
Dephosphorylation and Catabolic Pathways in Research Models
The metabolic fate of 3'-deoxyadenosine and its phosphorylated derivatives is not limited to activation; they are also subject to dephosphorylation and catabolism. In various research models, the accumulation of 3'-deoxyadenosine phosphates has been shown to be coupled with the catabolism of the cell's natural adenine (B156593) ribonucleotide pool. nih.gov The primary catabolic products observed are often inosine (B1671953) and hypoxanthine (B114508). nih.gov
The deactivation pathway can begin with the dephosphorylation of 3'-dAMP back to 3'-deoxyadenosine by cellular phosphatases, such as members of the 5'-nucleotidase family which are known to act on similar molecules like 2'-deoxyadenosine (B1664071) 5'-monophosphate. uni-freiburg.de Once dephosphorylated, 3'-deoxyadenosine can be a substrate for adenosine deaminase (ADA), an enzyme that catalyzes its conversion to 3'-deoxyinosine (B124312). mdpi.com This deamination is a critical step, as the cellular response to 3'-deoxyadenosine can be dependent on the expression level and activity of ADA. mdpi.com
Interactive Data Tables
Table 1: Key Enzymes in the Metabolism of 3'-Deoxyadenosine
| Enzyme | Abbreviation | Primary Function in Pathway | Relevant Section |
| Adenosine Kinase | AK | Phosphorylates 3'-deoxyadenosine to 3'-dAMP. | 3.1.1 |
| Deoxycytidine Kinase | dCK | Phosphorylates 3'-deoxyadenosine and its analogs to 3'-dAMP. | 3.1.2 |
| Adenylate Kinase | Phosphorylates 3'-dAMP to 3'-dADP. | 3.2.1 | |
| Nucleoside Diphosphate Kinase | NDPK | Phosphorylates 3'-dADP to 3'-dATP. | 3.2.2 |
| 5'-Nucleotidase | Dephosphorylates 3'-dAMP to 3'-deoxyadenosine. | 3.3 | |
| Adenosine Deaminase | ADA | Converts 3'-deoxyadenosine to 3'-deoxyinosine for catabolism. | 3.3 |
Action of Cytosolic Purine (B94841) 5'-Nucleotidases
Cytosolic 5'-nucleotidases are key enzymes that regulate the intracellular balance of nucleotides and nucleosides by catalyzing the dephosphorylation of nucleoside monophosphates. nih.gov One of the most relevant enzymes in this context is the cytosolic purine 5'-nucleotidase II (cN-II), also known as NT5C2. ebi.ac.uk This enzyme plays a crucial role in controlling the size of the purine nucleotide pools within the cell. uniprot.org
cN-II exhibits broad specificity, primarily catalyzing the dephosphorylation of 6-hydroxypurine nucleoside 5'-monophosphates. uniprot.org Its highest activity is observed with inosine monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), followed by their deoxy-forms, dIMP and dGMP. uniprot.orguniprot.org By hydrolyzing these monophosphates, cN-II produces the corresponding nucleosides (inosine, guanosine, etc.) and inorganic phosphate, thereby preventing their accumulation and facilitating their exit from the cell or their entry into different metabolic routes. nih.gov This action is a critical part of nucleotide catabolism, which counterbalances the biosynthetic and salvage pathways to maintain homeostasis. biologists.com
| Enzyme Family | Specific Enzyme | Primary Substrates | Function |
| Cytosolic 5'-Nucleotidases | Cytosolic purine 5'-nucleotidase II (cN-II; NT5C2) | IMP, GMP, dIMP, dGMP | Dephosphorylates purine nucleoside 5'-monophosphates to regulate intracellular nucleotide pools. uniprot.orguniprot.org |
| Cytosolic 5'-Nucleotidases | Cytosolic 5'-nucleotidase 3 (NT5C3) | UMP, CMP | Dephosphorylates pyrimidine (B1678525) 5'-monophosphates. wikipedia.org |
Adenosine Deaminase (ADA) Metabolism and Strategies for Bypass in Analogs
A significant metabolic hurdle for 3'-deoxyadenosine and its phosphorylated derivatives is their susceptibility to adenosine deaminase (ADA). nih.gov ADA is a ubiquitous enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and its analogs to their corresponding inosine forms. wikipedia.orgmedchemexpress.comglpbio.com In the case of cordycepin (3'-deoxyadenosine), ADA converts it into 3'-deoxyinosine, a metabolite with significantly different biological activity. nih.gov
There are two main isoforms of ADA in humans: ADA1 and ADA2. nih.govproteopedia.org Research has shown that ADA1, which is found in virtually all mammalian cells, is the primary isoform responsible for the rapid deamination and inactivation of cordycepin. nih.gov Studies using ADA1-expressing cells demonstrated extensive metabolism of cordycepin, whereas cells expressing ADA2 showed a metabolic rate similar to control cells. nih.gov This rapid degradation contributes to a very short biological half-life for cordycepin, limiting its therapeutic potential. nih.gov
To overcome this metabolic inactivation, several strategies have been developed:
Co-administration with ADA Inhibitors: One approach is to use a potent ADA inhibitor, such as pentostatin (B1679546) (2'-deoxycoformycin), in conjunction with the adenosine analog. mdpi.com By blocking the enzyme, the inhibitor prevents the degradation of the analog, thereby increasing its plasma concentration and duration of action. mdpi.com
Development of ADA-Resistant Analogs: A more direct strategy involves modifying the chemical structure of the nucleoside analog to make it a poor substrate for ADA. For example, cladribine (B1669150) (2-Chloro-2'-deoxyadenosine) is a purine nucleoside analog that is resistant to deamination by ADA. medchemexpress.com Another approach led to the development of nelarabine, a pro-drug of ara-G. Nelarabine itself is converted to ara-G by ADA, a clever use of the enzyme to activate the drug in vivo. mdpi.com The search for natural substances that can inhibit ADA has also been explored, with compounds like naringin (B1676962) showing potential to inhibit cordycepin deamination. nih.gov
| Enzyme | Substrate | Metabolite | Significance |
| Adenosine Deaminase 1 (ADA1) | Cordycepin (3'-deoxyadenosine) | 3'-deoxyinosine | Primary pathway for the inactivation of cordycepin. nih.gov |
| Adenosine Deaminase (ADA) | Adenosine | Inosine | Key step in purine catabolism. wikipedia.org |
| Adenosine Deaminase (ADA) | 2'-deoxyadenosine | 2'-deoxyinosine | Important for immune system development and function. medchemexpress.comproteopedia.org |
Integration within Purine Metabolism and Nucleotide Salvage Pathways
The biosynthesis of purine nucleotides in cells occurs through two main pathways: the de novo pathway and the salvage pathway. libretexts.org The de novo pathway synthesizes purines from simple precursors like amino acids, ribose-5-phosphate, and ATP. columbia.edu The salvage pathway, however, is more energy-efficient and recycles pre-formed bases and nucleosides that result from the degradation of DNA and RNA. wikipedia.orgresearchgate.net
3'-Deoxyadenosine, as a nucleoside analog, primarily enters the metabolic pool via the nucleotide salvage pathway. researchgate.net This pathway is crucial for the activation of many nucleoside analogs. Once inside the cell, 3'-deoxyadenosine is recognized by cellular kinases that phosphorylate it into its monophosphate form, this compound. The primary enzyme responsible for this initial phosphorylation is likely adenosine kinase (ADK). researchgate.net
Following its formation, this compound can be further phosphorylated by other cellular kinases, such as adenylate kinase, to its diphosphate (3'-dADP) and subsequently its triphosphate (3'-dATP) forms. columbia.edu It is this triphosphate form, 3'-deoxyadenosine-5'-triphosphate (cordycepin triphosphate), that is the primary active metabolite, which can interfere with processes like RNA synthesis because it lacks the 3'-hydroxyl group necessary for chain elongation. trilinkbiotech.com
| Pathway | Key Enzymes | Function | Relevance to 3'-Deoxyadenosine |
| Nucleotide Salvage | Adenosine Kinase (ADK), Deoxycytidine Kinase (DCK) | Recovers nucleosides and converts them to nucleoside monophosphates. biologists.comresearchgate.net | Primary route for the initial phosphorylation (activation) of 3'-deoxyadenosine to this compound. researchgate.net |
| De Novo Synthesis | Phosphoribosylpyrophosphate amidotransferase (PPAT) | Synthesizes purine nucleotides from simple precursors. libretexts.org | Not directly involved in the activation of 3'-deoxyadenosine, but competes for precursors and provides the overall context for the purine pool. researchgate.net |
| Nucleotide Interconversion | Adenylate Kinase, Guanylate Kinase | Phosphorylates nucleoside mono- and diphosphates. columbia.edu | Further phosphorylates this compound to the active triphosphate form. |
| Nucleotide Catabolism | Adenosine Deaminase (ADA), Cytosolic 5'-nucleotidases | Degrade nucleosides and nucleotides. uniprot.orgnih.gov | Inactivate 3'-deoxyadenosine and its monophosphate form, limiting their cellular concentration. |
Iv. Molecular Mechanisms of Enzymatic Interaction
Interaction with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Polymerases
3'-dATP, also known as cordycepin (B1669437) triphosphate, acts as a potent inhibitor of both DNA and RNA polymerases. Its structural similarity to the natural nucleotide deoxyadenosine (B7792050) triphosphate (dATP) allows it to be recognized and incorporated into growing nucleic acid chains.
3'-dATP can be utilized as a substrate by various DNA and RNA polymerases. For instance, studies have shown that 3'-dATP is a substrate for viral RNA-dependent RNA polymerases and can be incorporated into the nascent RNA strand. The efficiency of this incorporation can vary depending on the specific polymerase and the concentration of the natural competing nucleotide, ATP. Similarly, DNA polymerases can recognize 3'-dATP and incorporate it into a growing DNA chain. The ability of these enzymes to utilize 3'-dATP as a substrate is the initiating step for its primary mechanism of action.
The primary mechanism by which 3'-dATP exerts its effect is through obligate chain termination. Nucleic acid polymerization proceeds by the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the growing chain and the incoming nucleoside triphosphate. 3'-Deoxyadenosine lacks this crucial 3'-hydroxyl group. nih.gov Consequently, once a polymerase incorporates 3'-dATP into a nascent DNA or RNA strand, no further nucleotides can be added, leading to the immediate and irreversible cessation of chain elongation. nih.gov This mechanism is termed "obligate" because the absence of the 3'-hydroxyl group makes further extension chemically impossible. nih.gov
In contrast, non-obligate chain terminators are nucleotide analogs that do possess a 3'-hydroxyl group but still manage to halt nucleic acid synthesis, often after the addition of a few more nucleotides. This is not the mechanism of action for 3'-dATP.
The incorporation of 3'-dATP has a profound impact on polymerase processivity, which is defined as the number of nucleotides an enzyme can add before dissociating from the template strand. By causing obligate chain termination, 3'-dATP effectively reduces the processivity of the polymerase to a single incorporation event at the site of its addition. Research on wheat germ RNA polymerase II has shown that 3'-dATP acts as a powerful inhibitor of translocation, the process of the polymerase moving along the DNA template. nih.govnih.gov This inhibition of translocation further underscores the disruption of processive synthesis. nih.govnih.gov
The fidelity of a polymerase refers to its accuracy in incorporating the correct nucleotide as dictated by the template strand. The obligate chain-terminating nature of 3'-dATP complicates the direct assessment of its effect on fidelity in terms of misincorporation rates. Once incorporated, the chain is terminated, preventing the subsequent incorporation of either correct or incorrect nucleotides. However, the fidelity of a polymerase is influenced by its ability to discriminate between correct and incorrect incoming substrates. acs.org The fact that polymerases incorporate 3'-dATP, an analog, suggests a level of promiscuity in the enzyme's active site.
Modulation of Key Nucleotide Metabolism Enzymes
Beyond its direct interaction with polymerases, 3'-Deoxyadenosine-5'-monophosphate and its phosphorylated derivatives can also modulate the activity of other crucial enzymes involved in nucleotide biosynthesis, thereby affecting the cellular pool of available precursors for nucleic acid synthesis.
Cordycepin monophosphate, another name for this compound, has been demonstrated to inhibit the enzyme phosphoribosyl-pyrophosphate amidotransferase (PRPPT). acs.org This enzyme catalyzes a critical and rate-limiting step in the de novo synthesis of purine (B94841) nucleotides. The inhibition of PRPPT by cordycepin monophosphate is significant as it can lead to a reduction in the intracellular pool of purine nucleotides, which are essential for both DNA and RNA synthesis. acs.org Studies have shown that cordycepin monophosphate is as effective an inhibitor as adenosine (B11128) 5'-monophosphate in this regard. acs.org
Kinetic studies on cyclic-ribonucleotide phosphomutase-5'-phosphodiesterase from Aspergillus niger have revealed that adenosine monophosphate derivatives can act as competitive inhibitors of this enzyme. The study demonstrated that 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP) competitively inhibits both the mutase and diesterase reactions catalyzed by this enzyme. Given the structural similarity, it is highly probable that this compound also acts as a competitive inhibitor. The competitive nature of this inhibition suggests that these adenosine monophosphate analogs bind to the same active site as the natural substrates.
Interactions with Ecto-nucleoside Triphosphate Diphosphohydrolase-1 (CD39) and Ecto-5'-Nucleotidase (CD73) in Research Contexts
The ectonucleotidases CD39 and CD73 are key regulators of purinergic signaling, a critical communication pathway in the immune system and other tissues. CD39 hydrolyzes extracellular ATP and ADP to AMP, and CD73 subsequently converts AMP to adenosine. nih.govnih.gov This enzymatic cascade shifts the balance from a pro-inflammatory environment mediated by ATP to an anti-inflammatory and immunosuppressive milieu mediated by adenosine. nih.gov
In research contexts, the CD39/CD73 pathway is a significant area of investigation, particularly in cancer immunology and conditions involving hypoxia. nih.govnih.govarchbronconeumol.org The accumulation of adenosine in the tumor microenvironment, driven by high expression of CD39 and CD73 on tumor and immune cells, is a major mechanism of immune evasion. nih.govnih.gov Consequently, inhibitors of both CD39 and CD73 are being actively investigated as potential cancer immunotherapies. nih.gov
While direct, extensive studies on the interaction of this compound with CD39 and CD73 are not widely documented in the provided results, the pathway's fundamental mechanism provides a framework for potential interactions. As the substrate for CD73 is adenosine-5'-monophosphate (AMP), it is plausible that this compound, as a structural analog, could act as a competitive inhibitor or a substrate for CD73. If it were a substrate, it would be dephosphorylated to 3'-deoxyadenosine (cordycepin). The efficiency of such a reaction would depend on the substrate specificity of CD73.
Specific Kinase and Phosphorylase Interactions
Kinases and phosphorylases are central to the activation and metabolism of nucleoside analogs. The phosphorylation of 3'-deoxyadenosine to its monophosphate, diphosphate (B83284), and triphosphate forms is a critical step for its biological activity.
Comparative Substrate Specificity of Bacterial Adenosine Kinases versus Human Adenosine Kinase
The phosphorylation of adenosine and its analogs is a key step in their metabolic activation. Adenosine kinases (AK) catalyze the transfer of a phosphate (B84403) group from ATP to adenosine, forming AMP. While specific comparative studies between bacterial and human adenosine kinases with 3'-deoxyadenosine were not detailed in the provided search results, the principle of differential substrate specificity is a well-established concept in pharmacology.
For instance, some microorganisms, like Staphylococcus aureus and Bacillus anthracis, possess an adenosine synthase A, which has 5'-nucleotidase activity and is used to evade the host immune response. nih.gov The antifungal activity of 3'-deoxyadenosine (cordycepin) highlights the importance of its phosphorylation in exerting its biological effects. nih.gov This activity is dependent on the inhibition of adenosine deaminase (ADA), which would otherwise inactivate it. nih.govmdpi.com This implies that once inside the fungal cell, cordycepin is phosphorylated by a kinase to its active form. The efficacy of this process would depend on the substrate specificity of the fungal adenosine kinase compared to human adenosine kinase.
Influence on Adenylate Kinase Isoenzymes in Nucleotide Interconversion
Adenylate kinases (AKs) are crucial enzymes that maintain cellular adenine (B156593) nucleotide homeostasis by catalyzing the reversible reaction ATP + AMP ⇌ 2 ADP. nih.gov This regulation is vital for energy metabolism and cellular signaling. There are several AK isoenzymes with distinct subcellular localizations. For example, AK3 and AK4 are located in the mitochondrial matrix. nih.gov
The introduction of 3'-deoxyadenosine into a cell leads to its phosphorylation, resulting in the accumulation of 3'-deoxyadenosine phosphates. nih.gov This process can disrupt the normal balance of adenine ribonucleotides. Studies have shown that the accumulation of 3'-deoxyadenosine phosphates is often coupled with a reduction in the cellular ATP pool. nih.gov This suggests that this compound could potentially interact with adenylate kinase isoenzymes. It might act as a substrate or an inhibitor, thereby influencing the interconversion of adenine nucleotides and impacting cellular energy charge. For example, if 3'-dAMP were a substrate for AK, it could be phosphorylated to 3'-dADP, further integrating it into the nucleotide pool and potentially disrupting processes that rely on a specific ADP/ATP ratio.
Deoxynucleoside Kinase (dNK) Activity on 3'-Deoxyadenosine Analogs
Deoxynucleoside kinases (dNKs) are responsible for phosphorylating deoxynucleosides to their corresponding monophosphates, a critical step in the salvage pathway for DNA synthesis. wikipedia.org Human cells have several dNKs, including the cytosolic deoxycytidine kinase (dCK) and the mitochondrial deoxyguanosine kinase (dGK). wikipedia.orgnih.gov These enzymes often have broad substrate specificity, allowing them to phosphorylate various natural deoxynucleosides and their analogs. wikipedia.orgnih.gov
Research has demonstrated that dCK can phosphorylate deoxyadenosine analogs like 2-chlorodeoxyadenosine, leading to their accumulation as triphosphates and subsequent inhibition of DNA synthesis. nih.gov Similarly, human mitochondrial dGK has been shown to phosphorylate a wide range of purine and pyrimidine (B1678525) deoxynucleoside analogs, including deoxyadenosine itself. nih.gov Given that 3'-deoxyadenosine is a structural analog of deoxyadenosine, it is highly probable that it can serve as a substrate for one or more deoxynucleoside kinases. The phosphorylation of 3'-deoxyadenosine by a dNK would produce this compound, initiating its conversion into the biologically active triphosphate form. The specific dNK involved and the efficiency of the phosphorylation would be key determinants of the compound's cellular effects.
Interactive Data Table: Substrate Specificity of Human Mitochondrial Deoxyguanosine Kinase (dGK)
The following table summarizes the kinetic parameters of human recombinant mitochondrial dGK with various natural and analog substrates, highlighting its broad specificity. nih.gov
| Substrate | K_m (µM) | V_max_ (nmol/min/mg) |
| Deoxyguanosine | 4 | 43 |
| Deoxyinosine | 13 | 330 |
| Deoxyadenosine | 460 | 430 |
| Deoxycytidine | 330 | 60 |
This table is based on data from a study on human recombinant mitochondrial deoxyguanosine kinase and illustrates the enzyme's capacity to phosphorylate various deoxynucleosides. nih.gov
Interactions with Ribonucleases (e.g., RNase A, RNase L)
Ribonucleases are enzymes that catalyze the degradation of RNA. RNase L is a key component of the interferon-induced antiviral response. nih.govnih.gov It is activated by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in the presence of double-stranded RNA. nih.govnih.govelsevierpure.com Once activated, RNase L cleaves single-stranded viral and cellular RNAs, primarily after UU or UA sequences, leading to an inhibition of protein synthesis and the induction of a broader immune response. nih.gov
The structure of this compound does not suggest a direct role as an activator or inhibitor of RNase L in the same manner as 2-5A. The activation of RNase L is highly specific to the unique 2'-5' phosphodiester linkages of 2-5A. However, the downstream effects of 3'-deoxyadenosine triphosphate, a known transcription inhibitor, could indirectly influence the RNase L pathway. By altering the landscape of cellular RNAs, it might affect the availability of substrates for RNase L or modulate the expression of components of the interferon pathway.
RNase A is a well-characterized endoribonuclease that cleaves single-stranded RNA at the 3' end of pyrimidine residues. There is no direct evidence from the provided search results to suggest a specific interaction between RNase A and this compound. The primary interactions of 3'-dAMP are expected to be with kinases and other enzymes of nucleotide metabolism rather than with ribonucleases that degrade RNA polymers.
V. Cellular and Signaling Pathway Regulation
Fundamental Roles in Deoxyribonucleic Acid Synthesis and Repair Mechanisms
The structural similarity of 3'-dATP to deoxyadenosine (B7792050) triphosphate (dATP), a natural building block of DNA, allows it to interfere with DNA synthesis. baseclick.eunih.gov During DNA replication, DNA polymerases incorporate dATP into the growing DNA strand opposite to thymine. baseclick.eu However, 3'-dATP lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. This effectively terminates the elongation of the DNA chain.
While dNTPs are essential for both the replication and repair of the nuclear and mitochondrial genomes, the introduction of analogs like 3'-dATP can disrupt this process. biologists.com The maintenance of appropriate dNTP levels is crucial for genome stability, and perturbations can lead to replication stress and the activation of the DNA damage response. biologists.commdpi.com Although DNA repair mechanisms exist to correct such errors, the incorporation of chain-terminating analogs can overwhelm these systems, leading to an accumulation of DNA damage. baseclick.eunih.gov Interestingly, studies have shown that in some contexts, DNA nucleotide excision-repair synthesis can proceed independently of fluctuations in the deoxynucleoside triphosphate pool size. nih.gov
Function as a Signaling Molecule in Intracellular Cascades
Beyond its direct role in DNA synthesis, the metabolites of 3'-deoxyadenosine, including 3'-dAMP, function as signaling molecules that modulate various intracellular cascades. ed.ac.uk These interactions can influence a range of cellular activities from energy metabolism to cell growth and survival.
3'-dAMP, by mimicking adenosine (B11128) monophosphate (AMP), can lead to the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK is a crucial sensor of cellular energy status, becoming activated when the AMP-to-ATP ratio increases, signaling a low energy state. nih.gov Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. nih.govnih.gov The activation of AMPK is a key mechanism through which 3'-deoxyadenosine and its phosphorylated forms can influence cellular metabolism and potentially inhibit the growth of cancer cells, which often have altered metabolic profiles. nih.gov
Research has indicated that 3'-deoxyadenosine can interfere with the epidermal growth factor receptor (EGFR) signaling pathway. mdpi.com EGFR, a receptor tyrosine kinase, plays a critical role in regulating cell proliferation, survival, and differentiation. nih.gov Upon activation by its ligand, EGF, the receptor undergoes phosphorylation, initiating downstream signaling cascades. nih.gov Some studies suggest that non-physiological agents can induce ligand-independent activation of EGFR. nih.gov 3'-deoxyadenosine has been shown to bind to EGFR and inhibit its downstream signaling, which may contribute to its anti-proliferative effects in certain cancer cells. mdpi.com
3'-dATP, the triphosphate form derived from 3'-dAMP, acts as a potent inhibitor of polyadenylate polymerase (PAP). nih.govnih.gov PAP is the enzyme responsible for adding a poly(A) tail to the 3' end of pre-mRNAs, a critical step in post-transcriptional processing known as polyadenylation. nih.govyoutube.com This poly(A) tail is essential for mRNA stability, nuclear export, and efficient translation. nih.govyoutube.com
By acting as a chain-terminating substrate for PAP, 3'-dATP prevents the addition of the full-length poly(A) tail. nih.gov This leads to the production of mRNAs with shortened or absent poly(A) tails, rendering them unstable and susceptible to degradation. nih.govplos.org The inhibition of polyadenylation disrupts the normal flow of genetic information from DNA to protein, ultimately leading to the suppression of gene expression and contributing to the cytotoxic effects of the compound. nih.govnih.gov
Modulation of Programmed Cell Death Pathways
3'-Deoxyadenosine and its intracellular metabolites, including 3'-dAMP, can modulate programmed cell death pathways, primarily apoptosis. ed.ac.uknih.gov Apoptosis is a genetically controlled process of cell suicide that is essential for normal development and tissue homeostasis. nih.gov The induction of apoptosis is a key mechanism by which many anti-cancer agents eliminate tumor cells.
Adenine (B156593) deoxynucleosides have been shown to induce apoptosis in lymphocytes. nih.gov One proposed mechanism involves the direct binding of dATP to the pro-apoptotic factor Apaf-1, leading to the activation of caspase-9 and subsequently caspase-3. nih.gov The activation of these caspases culminates in the cleavage of cellular proteins and DNA fragmentation, characteristic features of apoptosis. nih.gov
The effects of 3'-deoxyadenosine on programmed cell death can also be mediated through its interaction with adenosine receptors (ADORAs). fortunejournals.comfortuneonline.org There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. fortunejournals.comwikipedia.org Cordycepin (B1669437) has been identified as an agonist of adenosine receptors. fortunejournals.comfortuneonline.orgfortunepublish.com
Activation of these G protein-coupled receptors can trigger various intracellular signaling pathways that can influence cell fate. wikipedia.org For instance, the A3 adenosine receptor has been implicated in both cell proliferation and cell death. wikipedia.org In certain contexts, particularly in inflammatory and cancer tissues where its expression is high, activation of the A3 receptor by an agonist like cordycepin can have anti-inflammatory and pro-apoptotic effects. fortunepublish.com
Activation of Death Receptors (DRs)
3'-Deoxyadenosine-5'-monophosphate (3'-dAMP), the phosphorylated form of cordycepin (3'-deoxyadenosine), has been implicated in the activation of apoptotic pathways, which can involve death receptors (DRs). Research indicates that cordycepin can promote apoptosis in various cancer cell lines, including glioma, melanoma, bladder, and non-small cell lung cancer, by binding to adenosine receptors and death receptors. mdpi.com This suggests that the signaling initiated by 3'-dAMP may converge on pathways that are also regulated by the extrinsic apoptosis pathway, which is initiated by the binding of ligands to death receptors on the cell surface.
In uveal melanoma cells, cordycepin treatment has been shown to induce apoptosis, as evidenced by the increased expression of cleaved Poly (ADP-ribose) polymerase (PARP), a key substrate for caspases activated downstream of death receptor signaling. mdpi.com This apoptotic induction was particularly noted in cells with low expression of adenosine deaminase (ADA), the enzyme that degrades cordycepin. mdpi.com This finding underscores the importance of the metabolic stability of cordycepin for its ability to trigger cell death mechanisms that are, at least in part, mediated by components of the death receptor pathway. mdpi.com
Crosstalk with MAPK/ERK and p38 MAPK Pathways
The cellular effects of this compound (3'-dAMP) are intertwined with the complex signaling networks of Mitogen-Activated Protein Kinases (MAPKs), specifically the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways. These pathways are crucial regulators of fundamental cellular processes such as proliferation, differentiation, and apoptosis. mdpi.comgenome.jp The balance and crosstalk between the ERK and p38 MAPK pathways can determine the cellular response to various stimuli. nih.govnih.govfrontiersin.org
TGF-beta, for instance, selectively inhibits the production of pro-inflammatory cytokines by inhibiting p38 MAPK. nih.gov This inhibition is mediated through the activation of ERK, which in turn upregulates MAPK phosphatase-1 (MKP-1), a dual-specificity phosphatase that deactivates p38 MAPK. nih.govnih.gov This demonstrates a clear instance of crosstalk where ERK activation negatively regulates the p38 pathway. nih.gov
Conversely, in some contexts, activation of the p38 pathway is linked to the induction of apoptosis. mdpi.com The interplay between these pathways is critical, as dysregulation of MAPK signaling has been associated with various diseases, including cancer and inflammatory conditions. mdpi.com The induction of dual-specificity phosphatases (DUSPs), like DUSP1/MKP-1, plays a key role in mediating this crosstalk by dephosphorylating and inactivating multiple MAPKs, including ERK, p38, and JNK. nih.gov The transcriptional regulation of DUSPs can be influenced by both p38 and JNK, highlighting the intricate feedback loops within the MAPK network. nih.gov
Impact on Purine (B94841) Biosynthesis and Salvage Pathways
This compound (3'-dAMP) is structurally similar to adenosine monophosphate (AMP) and can therefore influence the intricate pathways of purine nucleotide metabolism. Eukaryotic cells utilize two main pathways for the synthesis of purine nucleotides: the de novo synthesis pathway and the salvage pathway. nih.govresearchgate.net The de novo pathway builds purine rings from simpler molecules, a process that is energetically costly. nih.gov The salvage pathway, in contrast, recycles pre-existing purine bases and nucleosides, which is a more energy-efficient process. nih.govresearchgate.net
The initial and rate-limiting step of de novo purine synthesis is catalyzed by the enzyme amidophosphoribosyltransferase (ATase), which is subject to feedback inhibition by purine ribonucleotides. nih.gov The availability of 5-phosphoribosyl-1-pyrophosphate (PRPP) is a critical factor, as it is a substrate for both de novo and salvage pathways. nih.govresearchgate.netyoutube.com
The introduction of a nucleoside analog like 3'-deoxyadenosine, and its subsequent phosphorylation to 3'-dAMP, can disrupt the delicate balance of these pathways. ed.ac.uk As an analog of AMP, 3'-dAMP can potentially interfere with the regulatory mechanisms of purine biosynthesis. The salvage pathway, which is generally more active than de novo synthesis in certain tissues like the brain, relies on enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) to convert hypoxanthine (B114508) and adenine into their respective mononucleotides. researchgate.netnih.gov The presence of 3'-dAMP could potentially compete with natural nucleotides for enzymatic binding sites or influence the allosteric regulation of key enzymes in both pathways.
| Pathway | Key Features | Role of 3'-dAMP (Potential) |
| De Novo Purine Synthesis | Builds purine nucleotides from simple precursors. Energetically expensive. Regulated by feedback inhibition. nih.gov | May act as a feedback inhibitor of key enzymes like amidophosphoribosyltransferase, mimicking the action of AMP. |
| Purine Salvage Pathway | Recycles purine bases and nucleosides. More energy-efficient. nih.govresearchgate.net | Could interfere with the activity of salvage enzymes like adenine phosphoribosyltransferase (APRT) due to its structural similarity to AMP. |
Role in Immune Response Modulation at the Cellular and Molecular Level
This compound (3'-dAMP) and its precursor, cordycepin, play a significant role in modulating the immune response at both the cellular and molecular levels. Adenosine itself is a key regulator of innate immunity, and its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. fortunepublish.comnih.gov Cordycepin can act as an activator of these adenosine receptors, thereby influencing inflammatory processes. fortunepublish.com
The modulation of the immune response by adenosine and its analogs is a tightly regulated process. The extracellular concentration of adenosine is controlled by its synthesis, transport, and metabolism, with the enzyme adenosine deaminase (ADA) being a critical checkpoint. nih.gov By inhibiting ADA, the levels of adenosine can be increased, leading to enhanced stimulation of its receptors and a subsequent modulation of the immune response. nih.gov
At the cellular level, adenosine and its analogs can influence the function of various immune cells. For instance, in dendritic cells (DCs), which are potent antigen-presenting cells, ATP and its degradation product adenosine act as regulators of their activity. frontiersin.org High extracellular ATP concentrations, often present at sites of injury, can stimulate DCs, while the subsequent increase in adenosine levels tends to terminate effector functions and re-establish immune homeostasis. frontiersin.org
Furthermore, cordycepin has been shown to have anti-inflammatory properties. nih.gov The release of inflammatory cytokines is a key event in the immune response, and an excessive release can lead to a detrimental cytokine storm. fortunepublish.com By interacting with adenosine signaling pathways, 3'-dAMP can influence the production of these cytokines, thereby modulating the intensity of the inflammatory response.
The immune-modulating effects of purine nucleosides are also highlighted by the role of cyclic di-adenosine monophosphate (c-di-AMP), a bacterial second messenger, in activating the host's innate immune response. nih.gov This molecule is recognized by host cells as a pathogen-associated molecular pattern (PAMP), triggering various defense mechanisms, including the production of type I interferons and the activation of the NF-κB pathway. nih.gov This underscores the broader importance of purine-based signaling molecules in the intricate dialogue between pathogens and the host immune system.
| Compound | Receptor/Enzyme | Effect on Immune Response |
| Cordycepin (3'-deoxyadenosine) | Adenosine Receptors (A1, A2A, A2B, A3) | Activation, leading to modulation of inflammatory processes. fortunepublish.comnih.gov |
| Adenosine | Adenosine Receptors (A1, A2A, A2B, A3) | Regulation of innate immunity and inflammation. fortunepublish.comnih.gov |
| Adenosine Deaminase (ADA) | - | Catabolizes adenosine, regulating its extracellular levels and immune-modulating effects. nih.gov |
| Cyclic di-adenosine monophosphate (c-di-AMP) | Host Pattern Recognition Receptors | Activation of innate immune responses, including type I interferon production. nih.gov |
Vi. Preclinical Research on Bioactive Potential: Mechanistic Studies
In Vitro and Cell Line Model Studies for Antineoplastic Activity
Research using various cancer cell lines has demonstrated that the antineoplastic effects of 3'-Deoxyadenosine are multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and survival.
3'-Deoxyadenosine and its analogs are potent inhibitors of cell proliferation across numerous cancer types. Studies using human diploid fibroblasts have shown that derivatives of adenosine (B11128) monophosphate can inhibit DNA synthesis, suggesting a role in contact-inhibition of cell growth. nih.gov In multiple myeloma cell lines, the analog 8-chloroadenosine (B1666358) 3′,5′-monophosphate (8-Cl-cAMP) has been shown to induce cell cycle arrest. nih.gov This is achieved, in part, by upregulating the cyclin-dependent kinase (Cdk) inhibitor p27, which binds to and prevents the activation of cyclin E-Cdk2 and cyclin D-Cdk4 complexes, thereby controlling cell cycle progression at the G1 phase. nih.gov Knockdown of p27 was found to inhibit the 8-Cl-cAMP-induced decreases in cell viability and cell cycle arrest, confirming its critical role in this process. nih.gov
The compound effectively induces programmed cell death in cancer cells through both apoptosis and autophagy. In human neuroblastoma cell lines SK-N-SH and BE(2)-M17, cordycepin (B1669437) treatment led to a dose-dependent inhibition of cell viability. nih.gov The induction of apoptosis was confirmed by the cleavage of caspase-3 and poly(adenosine diphosphate-ribose) polymerase 1 (PARP-1). nih.gov Furthermore, cordycepin was found to promote apoptosis in uveal melanoma and other hard-to-treat malignancies. nih.gov
Concurrently, cordycepin triggers autophagy, a cellular recycling process that can either promote survival or lead to cell death. nih.govmdpi.com In neuroblastoma cells, cordycepin treatment induced the formation of punctate patterns of light-chain 3 (LC3)-associated fluorescence and cleavage of LC3 A/B, both hallmarks of autophagy. nih.gov The relationship between apoptosis and autophagy is complex; in some contexts, autophagy may serve as a survival mechanism against cordycepin-induced stress, suggesting that a combination of cordycepin with autophagy inhibitors could be a viable therapeutic strategy. nih.govnih.gov
Table 1: Mechanistic Effects of 3'-Deoxyadenosine Analogs on Cancer Cells
| Mechanism | Cancer Model/Cell Line | Key Molecular Events |
|---|---|---|
| Cell Proliferation Inhibition | Human Diploid Fibroblasts | Inhibition of DNA synthesis. nih.gov |
| Cell Cycle Arrest | Multiple Myeloma (RPMI-8226) | Upregulation of p27; inhibition of cyclin E-Cdk2 and cyclin D-Cdk4. nih.gov |
| Apoptosis | Neuroblastoma (SK-N-SH, BE(2)-M17) | Cleavage of caspase-3 and PARP-1. nih.gov |
| Apoptosis | Uveal Melanoma | Promotion of apoptosis dependent on low adenosine deaminase (ADA) activity. nih.gov |
| Autophagy | Neuroblastoma (SK-N-SH) | Formation of LC3 puncta; cleavage of LC3 A/B. nih.gov |
| Autophagy | Thyroid Cancer Cells | Upregulation of AMP-activated protein kinase (AMPK), leading to mTOR inhibition and Beclin-1 activation. nih.gov |
The potential of 3'-Deoxyadenosine to prevent metastasis is linked to its ability to inhibit cancer cell migration. In studies on uveal melanoma, pharmacologic inhibition of adenosine deaminase (ADA) to sensitize cells to cordycepin resulted in a slower migration of the neoplastic cells. nih.gov The molecular underpinnings of this effect are an active area of investigation, with research indicating that specific microRNAs, such as miR-339-5p, can play a significant role in suppressing tumor-cell migration and invasion in models like non-small cell lung cancer. nih.gov
A significant challenge in cancer therapy is intrinsic or acquired resistance to treatment. The efficacy of cordycepin is notably influenced by the enzyme adenosine deaminase (ADA), which deaminates cordycepin, thereby inactivating it. nih.govnih.gov Cancer cells with high levels of ADA expression are less sensitive to cordycepin's effects. nih.govnih.gov A key strategy to overcome this resistance is the co-administration of an ADA inhibitor, which has been shown to sensitize tumors to cordycepin both in vitro and in vivo. nih.govnih.gov
Furthermore, cyclic AMP (cAMP) derivatives have demonstrated the ability to kill glucocorticoid-resistant multiple myeloma clones, indicating their potential to overcome specific drug resistance pathways. nih.gov Advanced drug delivery strategies, such as the ProTide technology, are being developed. The ProTide NUC-7738 is a novel nucleoside analogue designed to bypass resistance mechanisms, such as transporter-mediated uptake and dependence on phosphorylation by deoxycytidine kinase, ensuring more efficient intracellular delivery of the active monophosphate form. nih.gov
3'-Deoxyadenosine and its analogs exert their effects by modulating critical signaling pathways that control cell survival, proliferation, and death.
Hsp90 Pathway: A novel mechanism of action for cordycepin involves its competition with adenosine triphosphate (ATP) for binding to Heat Shock Protein 90 (Hsp90). nih.gov This interaction impairs the proper functioning of Hsp90, a chaperone protein essential for the stability and activity of numerous oncogenic client proteins, leading to their degradation. nih.govnih.gov
mTORC1 Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism. mdpi.com In thyroid cancer cells, related compounds have been shown to induce autophagy by activating AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR pathway. nih.gov
NF-κB Pathway: The transcription factor nuclear factor κB (NF-κB) plays a dual role in regulating both cell survival and apoptosis. nih.gov It can mediate the expression of pro-apoptotic genes like Death Receptor 5 (DR5) as well as anti-apoptotic genes. nih.gov The regulation is complex and can involve other factors like histone deacetylase 1 (HDAC1), which can repress gene transcription. nih.gov The ability of adenosine analogs to influence such fundamental transcription factors is a key aspect of their anticancer activity.
In Vitro and Cell-Based Antiviral Research
In addition to its antineoplastic properties, the family of 3'-deoxyadenosine analogs has been investigated for antiviral activity. A related compound, 3'-deoxy-3'-fluoroadenosine, has demonstrated potent, broad-spectrum antiviral effects against multiple RNA viruses. nih.gov
In cell-based assays, 3'-deoxy-3'-fluoroadenosine showed low-micromolar antiviral activity against emerging flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov The effective concentrations (EC₅₀ values) ranged from 1.1 µM to 4.7 µM across various host cell lines. nih.govnih.gov The compound exhibited a cytostatic effect, suppressing cell proliferation at concentrations above 12.5 µM, but did not show significant cytotoxicity at concentrations up to 25 µM. nih.gov The proposed mechanism of action is the termination of viral RNA synthesis, as the analog, once triphosphorylated, can be incorporated into the growing RNA chain by viral RNA-dependent RNA polymerase (RdRp), causing chain termination due to the absence of a 3'-hydroxyl group. nih.gov This broad activity suggests that such fluoro-modified nucleosides hold potential for development as broad-spectrum antiviral agents. nih.govnih.gov
Table 2: In Vitro Antiviral Activity of 3'-deoxy-3'-fluoroadenosine
| Virus Family | Virus Examples | Host Cell Lines | EC₅₀ Range | Proposed Mechanism |
|---|---|---|---|---|
| Flaviviridae | Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), West Nile virus (WNV) | Neural and extraneural origin | 1.1 ± 0.1 μM to 4.7 ± 1.5 μM nih.govnih.gov | Termination of RNA synthesis catalyzed by viral RNA-dependent RNA polymerase. nih.gov |
| Picornaviridae, Togaviridae, Reoviridae, Arenaviridae | Various RNA viruses | Not specified | Not specified | Broad-spectrum inhibition. nih.gov |
Mechanisms of Viral Replication Inhibition
The antiviral activity of 3'-deoxyadenosine is largely attributed to its intracellular conversion to 3'-deoxyadenosine-5'-triphosphate (3'-dATP). This active metabolite acts as a chain terminator during viral RNA synthesis. The process begins with the phosphorylation of 3'-deoxyadenosine to 3'-dAMP. While the triphosphate form is the ultimate effector, the formation of the monophosphate is an essential prerequisite.
Once converted to its triphosphate form, 3'-dATP interferes with viral replication by competing with natural adenosine triphosphate (ATP) for incorporation into the nascent RNA strand by viral RNA-dependent RNA polymerase. Due to the absence of a hydroxyl group at the 3' position of its ribose sugar, the incorporation of 3'-dATP prevents the formation of a phosphodiester bond with the next nucleotide, thereby terminating the elongation of the viral RNA chain. This mechanism is particularly effective against RNA viruses that rely on polyadenylation for their genomic stability and translation. The initial polyadenylation of viral mRNA can be selectively inhibited by low levels of 3'-dATP in vitro. nih.gov
Activity Against Specific Viral Families and Pathogens in Cell Culture
Preclinical studies have demonstrated the in vitro activity of 3'-deoxyadenosine and its derivatives against a range of viruses, with its efficacy being dependent on its intracellular conversion to the monophosphate and subsequently the triphosphate form.
Flaviviruses: Research has shown that 3'-deoxy-3'-fluoroadenosine, a fluorinated analog of cordycepin, exhibits potent antiviral activity against several members of the Flaviviridae family. In cell culture studies, this compound demonstrated low-micromolar antiviral effects against Zika virus (ZIKV), West Nile virus (WNV), and tick-borne encephalitis virus (TBEV). nih.gov The antiviral effect was observed in both neural and extraneural host cell lines. nih.gov The mechanism of action is believed to be the inhibition of viral RNA synthesis by the triphosphate metabolite, acting as an RNA chain terminator. nih.gov
Coronaviruses: Computational studies have suggested that cordycepin has the potential to inhibit key proteins of SARS-CoV-2, the virus responsible for COVID-19. These in silico analyses predicted inhibitory activity against the spike (S) protein, the main protease (Mpro), and the RNA-dependent RNA polymerase (RdRp). While these findings point to the potential of 3'-deoxyadenosine as an anti-coronavirus agent, specific cell culture studies focusing on the activity of 3'-Deoxyadenosine-5'-monophosphate against coronaviruses are needed to validate these predictions.
Role as a Precursor to Active Antiviral Metabolites
This compound is a critical intermediate in the metabolic activation of certain antiviral drugs. A notable example is its connection to the anti-HIV agent didanosine (B1670492) (ddI). The metabolic pathway of didanosine involves its intracellular conversion to its active form, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). A key step in this process is the formation of 2',3'-dideoxyadenosine-5'-monophosphate (B1617607) (ddAMP). nih.gov This monophosphate is then further phosphorylated to the active triphosphate. nih.gov Studies have shown that adenylate kinase can phosphorylate ddAMP to its diphosphate (B83284) form, highlighting the enzymatic machinery involved in this activation pathway. nih.gov
Research on Antimicrobial Mechanisms (e.g., Mycobacterium tuberculosis)
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred research into novel antimicrobial agents and mechanisms. 3'-deoxyadenosine has shown promise in this area, with its activity being linked to its intracellular phosphorylation, starting with the formation of 3'-dAMP.
Research has revealed that cordycepin can exert its antimycobacterial effect by "hijacking" the bacterial enzyme adenosine kinase (AdoK). nih.gov AdoK is a purine (B94841) salvage enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). While cordycepin is a poor substrate for M. tuberculosis AdoK, it acts as a competitive inhibitor of this enzyme, thereby disrupting the bacteria's purine metabolism. nih.gov This targeted inhibition of a key bacterial enzyme highlights a unique mechanism of action.
The antimycobacterial effect of cordycepin can be enhanced when used in combination with other enzyme inhibitors. For instance, co-administration of cordycepin with deoxycoformycin, an inhibitor of adenosine deaminase (ADD), has been shown to more effectively kill M. bovis and M. tuberculosis. nih.gov Adenosine deaminase is an enzyme that breaks down adenosine and its analogs. By inhibiting this enzyme, the intracellular concentration of cordycepin is increased, leading to a more potent inhibition of adenosine kinase and a stronger bactericidal effect. nih.gov This synergistic approach demonstrates the potential for combination therapies to combat tuberculosis.
Vii. Advanced Synthetic Methodologies for Research Compounds
Chemo-Enzymatic Synthesis Approaches (e.g., using phosphate (B84403) transfer enzymes)
Chemo-enzymatic synthesis provides a powerful strategy for the phosphorylation of 3'-deoxyadenosine (cordycepin) to its 5'-monophosphate form. This approach leverages the high selectivity of enzymes, particularly phosphate transfer enzymes like kinases, to overcome challenges associated with regioselective chemical phosphorylation.
One of the key enzymes in the metabolism of 3'-deoxyadenosine is adenosine (B11128) kinase (ADK), which catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of 3'-deoxyadenosine, yielding 3'-deoxyadenosine-5'-monophosphate (3'-dAMP). mdpi.com This enzymatic phosphorylation is a critical activation step for the biological activity of cordycepin (B1669437). mdpi.comnih.gov In mitochondrial extracts from rat liver, deoxyadenosine (B7792050) kinase activity has been observed, contributing to the formation of dAMP from deoxyadenosine. nih.gov
The biosynthesis of cordycepin in the fungus Cordyceps militaris also involves a series of enzymatic steps. Key enzymes, Cns1 and Cns2, are essential for cordycepin synthesis. nih.govnih.gov The Cns1/Cns2 enzyme complex is believed to catalyze the final steps of cordycepin biosynthesis. nih.govfrontiersin.org While the exact mechanism is still under investigation, it is proposed that these enzymes are involved in the reduction and dephosphorylation of a precursor molecule. nih.gov
Another chemo-enzymatic method involves the use of nucleoside phosphotransferases. For instance, 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine has been synthesized via enzymatic transglycosylation, where 3'-deoxycytidine (B105747) serves as the sugar donor. This intermediate can then be chemically converted to other 3'-deoxyadenosine analogs.
Table 1: Key Enzymes in the Synthesis and Metabolism of this compound
| Enzyme Name | Role/Reaction Catalyzed | Organism/System |
| Adenosine Kinase (ADK) | Phosphorylation of 3'-deoxyadenosine to 3'-dAMP. mdpi.comnih.gov | Mammalian cells, Cordyceps militaris |
| Deoxyadenosine Kinase | Phosphorylation of deoxyadenosine to dAMP. nih.gov | Rat liver mitochondria |
| Cns1/Cns2 Complex | Essential for the biosynthesis of cordycepin. nih.govnih.gov | Cordyceps militaris |
| Nucleoside Phosphotransferase | Transfer of a sugar moiety to a purine (B94841) base. | Bacterial systems |
Chemical Synthesis of Nucleoside Phosphoramidates and Other Prodrug Forms for Research
To enhance the cellular uptake and overcome resistance mechanisms associated with nucleoside analogs, prodrug strategies are widely employed. The ProTide technology is a prominent approach for delivering nucleoside monophosphates into cells by masking the phosphate group as a phosphoramidate (B1195095). nih.gov
The synthesis of a 3'-deoxyadenosine phosphoramidate prodrug, such as NUC-7738 (3'-deoxyadenosine-5'-O-[phenyl(benzyloxy-L-alaninyl)]phosphate), involves a multi-step chemical process. mdpi.comlongdom.org A general strategy for synthesizing these ProTides involves the coupling of a protected nucleoside with a phosphorochloridate reagent. nih.govnih.gov
The synthesis typically begins with the protection of the hydroxyl groups of 3'-deoxyadenosine, often using silyl (B83357) protecting groups like tert-butyldimethylsilyl (TBDMS). mdpi.com The 5'-hydroxyl group is then selectively deprotected to allow for the coupling reaction. The phosphoramidate moiety, which consists of an aryl group, an amino acid ester, and a phosphate group, is prepared separately as a phosphorochloridate. nih.gov This activated phosphorus species is then reacted with the 5'-hydroxyl of the protected 3'-deoxyadenosine. Finally, the remaining protecting groups are removed to yield the desired phosphoramidate prodrug. mdpi.com
Table 2: General Steps in the Chemical Synthesis of a 3'-Deoxyadenosine Phosphoramidate Prodrug
| Step | Description | Key Reagents/Conditions |
| 1. Protection | Protection of the 2'- and 5'-hydroxyl groups of 3'-deoxyadenosine. | TBDMS-Cl, Imidazole |
| 2. Selective Deprotection | Selective removal of the 5'-silyl protecting group. | Trifluoroacetic acid (TFA) in acetonitrile/water. longdom.org |
| 3. Phosphorochloridate Synthesis | Preparation of the activated phosphoramidate reagent. | Aryl dichlorophosphate, amino acid ester hydrochloride, triethylamine. nih.gov |
| 4. Coupling | Reaction of the protected nucleoside with the phosphorochloridate. | tert-Butylmagnesium chloride. nih.gov |
| 5. Deprotection | Removal of the 2'-hydroxyl protecting group. | TBAF (Tetrabutylammonium fluoride) |
Biotransformation and Fermentation Strategies for Analog Production and Optimization
The production of 3'-deoxyadenosine (cordycepin) and its analogs is extensively studied using fermentation of the fungus Cordyceps militaris. nih.govlongdom.org Significant research has focused on optimizing fermentation conditions to enhance the yield of cordycepin.
Liquid fermentation is a preferred method due to its shorter duration and higher mycelial production compared to solid-state fermentation. longdom.org The composition of the culture medium, particularly the carbon and nitrogen sources, plays a critical role in cordycepin production. mdpi.com Glucose is a commonly used carbon source, while various nitrogen sources, including peptone, yeast extract, and corn steep liquor hydrolysate, have been investigated to improve yields. mdpi.commdpi.com
The addition of precursors and other supplements to the fermentation broth has been shown to significantly increase cordycepin production. For instance, the addition of adenosine or glycine (B1666218) can boost yields. longdom.org Furthermore, optimizing physical parameters such as pH, temperature, and aeration is crucial for maximizing production. mdpi.comacademicjournals.org Two-stage cultivation strategies, combining shake-flask culture with static culture, have also been employed to enhance cordycepin formation. longdom.orgmdpi.com
Genetic engineering of C. militaris and heterologous expression in other microorganisms like Saccharomyces cerevisiae are emerging strategies to further increase the production of cordycepin and its analogs. nih.govfrontiersin.org Overexpression of key biosynthetic genes, such as cns1 and cns2, is a promising approach. nih.gov
Table 3: Optimization of Cordycepin Production in Cordyceps militaris Liquid Fermentation
| Parameter | Optimized Condition/Supplement | Reported Yield/Increase | Reference |
| Carbon Source | Glucose (42.0 g/L) | 0.35 g/L | mdpi.com |
| Nitrogen Source | Peptone (15.8 g/L) | 0.35 g/L | mdpi.com |
| Nitrogen Source | Corn Steep Liquor Hydrolysate (1.5 g/L) | 343.03 mg/L (4.83-fold increase) | mdpi.com |
| Precursor Addition | Adenosine (6 g/L) | 8.57 g/L (28.10% increase) | longdom.org |
| Precursor Addition | Glycine (with yeast extract) | 6.80 g/L (12.40% increase) | longdom.org |
| Cultivation Strategy | Two-stage (8 days shake + 16 days static) | 2214.5 mg/L | longdom.org |
| Fed-batch Culture | NH4+ feeding | 346.1 mg/L | academicjournals.org |
Viii. Biophysical and Biochemical Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation and Conformational Studies
Spectroscopic techniques are fundamental in determining the chemical structure and conformational properties of 3'-dAMP and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) absorption spectroscopy are two of the most widely used methods in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of molecules. For instance, 1H NMR spectroscopy of adenosine (B11128) 5'-monophosphate, a related compound, reveals characteristic chemical shifts for its protons. chemicalbook.com These spectral signatures can be compared with those of 3'-dAMP and its analogs to confirm their identity and to study their three-dimensional structure in solution.
UV-Vis Absorption Spectroscopy is used to determine the concentration of a compound in solution and can provide some structural information. For example, 2'-Deoxyadenosine-5'-triphosphate (dATP) exhibits a maximum absorbance at a wavelength of approximately 258-260 nm. mpbio.com Similarly, the UV-Vis spectrum of DNA changes in the presence of certain compounds, which can be used to study binding interactions. researchgate.net The concentration of a compound can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law, as demonstrated in studies of various compounds. researchgate.net
| Technique | Application for 3'-dAMP and Analogs | Key Findings |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, conformational analysis in solution. | Provides detailed information on the chemical environment of individual atoms, allowing for the determination of the molecule's three-dimensional structure and dynamics. |
| Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy | Quantification of concentration, monitoring of binding interactions. | Determines the wavelength of maximum absorbance (λmax), which is characteristic of the compound and can be used for concentration measurements. |
Chromatographic Methods for Purity, Metabolite Analysis, and Quantitative Studies
Chromatographic techniques are indispensable for the separation, identification, and quantification of 3'-dAMP, its metabolites, and related compounds from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Mass Spectrometry (LC-MS) are the cornerstones of these analyses.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Various HPLC methods have been developed for the analysis of nucleosides and nucleotides, including 3'-deoxyadenosine and its phosphorylated forms. sielc.comsielc.com The purity of compounds like adenosine 3',5'-cyclic monophosphate sodium salt is often assessed using HPLC, with standards typically exceeding 98% purity. ottokemi.comsigmaaldrich.com
Liquid Chromatography–Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity for the detection and quantification of molecules. creative-proteomics.com LC-MS/MS, a tandem mass spectrometry approach, is particularly powerful for analyzing deoxyribonucleoside triphosphates (dNTPs) and their metabolites in cellular extracts. nih.govresearchgate.net This technique is crucial for studying the metabolic fate of 3'-deoxyadenosine and its conversion to the active triphosphate form. nih.gov The development of robust LC-MS/MS methods allows for the accurate quantification of nucleotides at physiologically relevant concentrations. researchgate.netnih.gov
| Method | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |
| HPLC | BIST B+ sielc.com | Acetonitrile and 0.2% Phosphoric Acid sielc.com | UV at 260 nm sielc.com | Purity assessment, separation of 3'-deoxyadenosine and 2'-deoxyadenosine (B1664071). sielc.com |
| LC-MS/MS | Phenomenex Kinetex PFP nih.gov | 2% isopropanol (B130326) and 0.1% acetic acid in ultrapure water nih.gov | Triple quadrupole mass spectrometer researchgate.net | Quantitative analysis of dNTPs and their metabolites in cell lysates. nih.govresearchgate.net |
X-ray Crystallography and Structural Biology for Enzyme-Ligand Complex Studies
X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information of molecules in their crystalline state. This method is instrumental in understanding how 3'-dAMP and its analogs interact with their protein targets at the atomic level. By determining the crystal structure of an enzyme in complex with its ligand, researchers can visualize the precise binding mode, identify key amino acid residues involved in the interaction, and gain insights into the mechanism of inhibition or activation. researchgate.net
The use of brominated or iodinated nucleosides can aid in solving the crystal structures of oligonucleotide-protein complexes. glenresearch.com These halogenated analogs can be incorporated into DNA or RNA, and their high electron density facilitates the phasing of the X-ray diffraction data. This approach has been valuable in probing the structural details of DNA-protein interactions.
Advanced Cell-Based Assays and High-Throughput Screening in Research
Cell-based assays are essential for evaluating the biological activity of 3'-dAMP and its analogs in a cellular context. These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis, and specific enzyme activities. For instance, the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration required to inhibit a biological process by 50%, is a common metric determined from cell-based assays. ed.ac.uk
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. This approach is crucial for the discovery of novel and potent analogs of 3'-deoxyadenosine. HTS platforms often utilize automated liquid handling and detection systems to perform and analyze thousands of assays in a short period.
Fluorescence-based assays are frequently employed in HTS due to their high sensitivity and compatibility with automated plate readers. cellbiolabs.com For example, assays have been developed to identify inhibitors of viral RNA-dependent RNA polymerases by measuring changes in fluorescence. trilinkbiotech.com
Genome-Wide and RNA Sequencing Approaches for Mechanism of Action Elucidation
To unravel the complex mechanisms of action of 3'-dAMP and its analogs, researchers are increasingly turning to genome-wide and RNA sequencing (RNA-Seq) approaches. These powerful techniques provide a global view of the changes in gene expression and RNA processing that occur in cells upon treatment with a compound.
Genome-wide analyses , such as haploid genetic screens, can be used to identify genes that are essential for the activity of a drug or that confer resistance to it. ed.ac.uk By systematically knocking out or inhibiting the expression of every gene in the genome, researchers can pinpoint the cellular pathways that are most affected by the compound.
RNA Sequencing (RNA-Seq) is a revolutionary technique that allows for the comprehensive profiling of the entire transcriptome of a cell or tissue. youtube.com RNA-Seq can be used to identify changes in the expression levels of thousands of genes simultaneously, as well as to detect alterations in RNA processing events such as splicing and polyadenylation. uoregon.edu Studies have shown that cordycepin (B1669437) (3'-deoxyadenosine) can affect virus-specific RNA species, highlighting its impact on RNA metabolism. nih.govnih.gov By analyzing the global changes in the transcriptome, researchers can gain deep insights into the molecular pathways and biological processes that are modulated by 3'-dAMP and its analogs.
| Technique | Application | Key Insights |
| Genome-Wide Haploid Screens | Identification of genes influencing drug sensitivity and resistance. | Pinpoints genetic determinants of a compound's activity, revealing its mechanism of action and potential resistance pathways. ed.ac.uk |
| RNA Sequencing (RNA-Seq) | Global analysis of gene expression and RNA processing. | Provides a comprehensive view of the transcriptional landscape, identifying up- or down-regulated genes and altered RNA processing events in response to the compound. ed.ac.ukuoregon.edu |
Ix. Future Directions and Emerging Research Avenues
Elucidation of Undiscovered Mechanisms of Action at the Molecular and Cellular Levels
While the primary mechanism of action of cordycepin (B1669437) is attributed to its triphosphate form, 3'-deoxyadenosine-5'-triphosphate (3'-dATP), which acts as a chain terminator in RNA synthesis, there is a growing acknowledgment that the full spectrum of its biological effects is not completely understood. ed.ac.uktrilinkbiotech.com The pleiotropic activities of cordycepin suggest that its molecular and cellular interactions are more complex than initially appreciated. ed.ac.uk
Future research will likely focus on identifying novel intracellular targets and signaling pathways modulated by 3'-dAMP and its metabolites. For instance, while it's known that cordycepin can increase intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), the precise upstream and downstream effectors in various cell types remain to be fully elucidated. nih.gov Investigating how 3'-dAMP and its derivatives influence a broader range of cellular processes, beyond transcription, is a key area of future inquiry. This includes a deeper dive into its effects on signal transduction cascades, post-translational modifications, and protein-protein interactions that may be independent of its role as a transcription inhibitor.
Development of Novel Analogs and Prodrugs with Improved Pharmacological Profiles for Preclinical Study
A significant hurdle in the clinical application of cordycepin is its rapid degradation by adenosine (B11128) deaminase (ADA) and its reliance on adenosine kinase for phosphorylation, which is a rate-limiting step. ed.ac.uk To overcome these limitations, the development of novel analogs and prodrugs of 3'-dAMP is a critical research avenue.
One promising strategy is the use of ProTide technology, which involves chemically modifying the monophosphate form of a nucleoside analog to enhance its stability and intracellular delivery. ed.ac.uk A notable example is NUC-7738, a ProTide of 3'-deoxyadenosine. This prodrug is designed to be resistant to ADA and to bypass the need for initial phosphorylation by adenosine kinase. ed.ac.uk Inside the cell, NUC-7738 is cleaved by the phosphoramidase HINT1 to release 3'-dAMP, which is then rapidly converted to its active di- and triphosphate forms. ed.ac.uk
Preclinical studies with such novel prodrugs are essential to evaluate their pharmacokinetic and pharmacodynamic profiles. The goal is to develop compounds with improved oral bioavailability, preferential accumulation in target tissues, and a more favorable therapeutic window compared to the parent compound. nih.gov Future research will likely involve the synthesis and screening of a wider array of 3'-dAMP analogs and prodrugs to identify candidates with optimal pharmacological properties for various therapeutic indications.
Advanced Biocatalytic and Synthetic Biology Approaches for Sustainable Production of Analogs
The production of cordycepin and its analogs has traditionally relied on extraction from fungal sources or complex chemical synthesis. However, these methods can be inefficient and environmentally burdensome. Advanced biocatalytic and synthetic biology approaches offer a promising alternative for the sustainable and scalable production of these compounds.
Future research in this area will focus on engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to serve as cell factories for the production of 3'-dAMP and its analogs. This involves the design and implementation of novel biosynthetic pathways, the optimization of fermentation conditions, and the use of enzyme engineering to improve catalytic efficiency and substrate specificity. By harnessing the power of metabolic engineering and synthetic biology, it will be possible to create robust and efficient microbial strains capable of producing high titers of desired nucleoside analogs from simple and renewable feedstocks.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects
To gain a comprehensive understanding of the multifaceted biological effects of 3'-dAMP, researchers are increasingly turning to multi-omics approaches. nih.govsemanticscholar.org This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic picture of the cellular response to the compound. nih.gov
By combining these large-scale datasets, it is possible to identify the key genes, proteins, and metabolic pathways that are perturbed by 3'-dAMP treatment. nih.govosti.gov This systems-level perspective can reveal previously unknown mechanisms of action and help to identify potential biomarkers for predicting treatment response. semanticscholar.orgnih.gov For example, integrating transcriptomic data with proteomic data can elucidate how changes in gene expression translate into functional alterations at the protein level, providing a more complete understanding of the drug's impact on cellular function. nih.gov The use of sophisticated bioinformatics tools and modeling approaches will be crucial for analyzing and interpreting these complex multi-omics datasets. rsc.org
Exploration of Interactions with Other Cellular Pathways and Epigenetic Mechanisms
The influence of 3'-dAMP and its metabolites likely extends beyond direct inhibition of transcription to interactions with a variety of other cellular pathways and epigenetic regulatory mechanisms. Future research will delve into these complex interactions to uncover novel therapeutic opportunities.
For instance, there is a need to investigate how 3'-dAMP might modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB pathway. ed.ac.uk Furthermore, the structural similarity of cordycepin to adenosine suggests that it may interfere with epigenetic processes by influencing the activity of enzymes that utilize S-adenosylmethionine (SAM) as a methyl donor, such as DNA methyltransferases and histone methyltransferases. Investigating the impact of 3'-dAMP on the epigenome could reveal new mechanisms by which it exerts its anti-cancer and anti-inflammatory effects. Understanding these intricate cellular conversations will be pivotal in defining the full therapeutic scope of this intriguing compound.
Q & A
Q. What are the common synthetic methodologies for 3'-Deoxyadenosine-5'-monophosphate in laboratory settings?
- Methodological Answer : this compound (3'-dAMP) can be synthesized via enzymatic phosphorylation or chemical coupling. For example, recombinant kinases (e.g., deoxycytidine kinase) coupled with GTP-regeneration systems enable efficient phosphorylation of 3'-deoxyadenosine to its monophosphate form . Chemical synthesis often involves phosphoramidate coupling using reagents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions, followed by deprotection steps. For instance, 2'-deoxyadenosine-5'-monophosphate synthesis uses triethylamine and DCC in 1,4-dioxane, which can be adapted for 3'-deoxy derivatives by modifying the sugar moiety .
Q. Which spectroscopic techniques are effective for structural characterization of this compound?
- Methodological Answer : Infrared multiple photon dissociation (IRMPD) spectroscopy combined with quantum chemical calculations (e.g., B3LYP/LACV3P) is highly effective for resolving metal coordination sites and hydrogen-bonding networks in deoxyadenosine monophosphates . Mass spectrometry, particularly electrospray ionization (ESI-MS), identifies molecular ions and fragmentation patterns, while NMR (e.g., P and H) confirms phosphorylation and sugar conformation .
Advanced Research Questions
Q. How does the absence of the 3'-hydroxyl group impact enzymatic incorporation into nucleic acids?
- Methodological Answer : The lack of a 3'-OH group in 3'-dAMP prevents phosphodiester bond formation during DNA elongation, making it a chain terminator. Terminal deoxynucleotidyl transferase (TdT) can incorporate a single 3'-dAMP residue into DNA fragments via its 5'-triphosphate form (3'-dATP), but further elongation is blocked due to the missing 3'-OH . This property is exploited in sequencing and antiviral therapies, where analogs like adefovir (a 3'-dAMP derivative) inhibit viral polymerases by terminating DNA synthesis .
Q. What challenges arise in studying metal coordination complexes with this compound?
- Methodological Answer : Metal coordination (e.g., cisplatin) with 3'-dAMP is kinetically controlled, favoring less thermodynamically stable isomers. For 2'-deoxyadenosine-5'-monophosphate, cisplatin preferentially binds the N3 position of adenine over N7 in solution, despite N7 being energetically favorable . IRMPD kinetics and density functional theory (DFT) calculations are critical to distinguish isomers, as gas-phase stability does not always reflect solution behavior . Researchers must account for solvent effects and macrochelate formation (metal-phosphate interactions) when interpreting results.
Q. How does this compound permeability compare to other nucleotides in lipid membranes?
- Methodological Answer : Permeability studies using fatty acid-based membranes (e.g., myristoleic acid/glycerol monomyristate) show that deoxyadenosine monophosphates exhibit lower permeability than ribose-containing analogs due to reduced hydrogen-bonding capacity. For example, 2'-deoxyadenosine-5'-monophosphate (2'-dAMP) permeates more slowly than adenosine-5'-monophosphate (AMP), suggesting that 3'-deoxy derivatives may follow similar trends . Methodologies involve measuring nucleotide flux across vesicles via UV-Vis spectroscopy or radiolabeling, with magnesium ions often reducing permeability by stabilizing phosphate charges .
Key Research Considerations
- Contradictions : Evidence suggests cisplatin binding to adenine N3 in 2'-dAMP is kinetically favored in solution despite N7 being thermodynamically stable . Researchers must validate coordination sites using both experimental (IRMPD) and computational (DFT) methods.
- Unresolved Issues : The role of 3'-dAMP in RNA polymerase III termination mechanisms remains underexplored, though its triphosphate form (cordycepin) is known to inhibit transcription .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
